2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
This compound features a central 1H-imidazole core substituted with a hydroxymethyl group at position 5, a benzylcarbamoylmethyl group at position 1, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. The sulfur atom in the sulfanyl group may participate in hydrogen bonding or redox interactions, while the fluorophenyl substituent enhances metabolic stability and hydrophobic receptor interactions .
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-16-6-8-17(9-7-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-4-2-1-3-5-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMATVHDFIPHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A : 2-({1-[2-(Benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
- Key Difference : The phenyl ring has 2,4-difluoro substitution vs. 4-fluoro in the target compound.
- Steric effects from the 2-fluoro group may alter binding pocket interactions in biological targets.
Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences :
- Pyridyl vs. phenyl group in the acetamide side chain.
- Methylsulfinyl (S=O) vs. sulfanyl (S) group.
- Impact: Pyridyl introduces basicity and hydrogen-bonding capability.
Compound C : N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
- Key Differences :
- Nitro group on the imidazole vs. hydroxymethyl in the target compound.
- 4-fluorobenzyl vs. 4-fluorophenyl.
- Benzyl vs. phenyl linkage may influence conformational flexibility and steric hindrance.
Physicochemical Properties
Bioactivity and Functional Implications
- Fluorine Substitution :
- Sulfur Groups :
- Imidazole Modifications: Hydroxymethyl (target) vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
